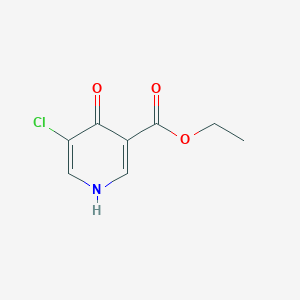

Ethyl 5-chloro-4-hydroxynicotinate

Description

Ethyl 5-chloro-4-hydroxynicotinate is a nicotinic acid derivative with a chloro substituent at position 5 and a hydroxyl group at position 2. However, its synthesis presents challenges, particularly in achieving regioselective substitution at positions 4 and 3. explored alternative cyclization methods for related compounds .

Properties

IUPAC Name |

ethyl 5-chloro-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRBGQPMRAJQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-hydroxynicotinate typically involves the esterification of 5-chloro-4-hydroxynicotinic acid. One common method is the reaction of 5-chloro-4-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-chloro-4-hydroxynicotinic acid+ethanolsulfuric acidEthyl 5-chloro-4-hydroxynicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxynicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-chloro-4-oxonicotinate.

Reduction: Ethyl 4-hydroxynicotinate.

Substitution: Ethyl 5-substituted-4-hydroxynicotinate derivatives.

Scientific Research Applications

Ethyl 5-chloro-4-hydroxynicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-hydroxynicotinate is primarily related to its ability to interact with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of Ethyl 5-chloro-4-hydroxynicotinate are best understood through comparison with analogs differing in substituent positions, functional groups, and physicochemical properties. Below is a detailed analysis supported by evidence from diverse sources.

Substituent Position and Functional Group Variations

Ethyl 2-Hydroxy-5-Nitronicotinate (CAS 156896-54-7)

- Structure : Nitro group at position 5, hydroxyl at position 2.

- Molecular Weight : 212.2 g/mol (C₈H₈N₂O₅).

- However, nitro derivatives are often associated with higher toxicity, as indicated by safety protocols requiring rigorous handling .

Ethyl 4,6-Dichloro-5-Methylnicotinate (CAS 174496-99-2)

- Structure : Chlorine at positions 4 and 6, methyl at position 4.

- Similarity Score : 0.80 (compared to this compound).

- Key Differences : The additional chlorine at position 6 and methyl group at position 5 may improve lipophilicity, influencing membrane permeability in biological systems. However, steric hindrance from the methyl group could reduce enzymatic recognition .

Ethyl 4-Chloronicotinate Hydrochloride (CAS 40296-46-6)

- Structure : Chlorine at position 4, hydrochloride salt form.

- Similarity Score : 0.75.

- Key Differences: The hydrochloride salt enhances aqueous solubility, making it more suitable for formulations requiring high bioavailability.

Physicochemical and Bioactivity Profiles

Biological Activity

Ethyl 5-chloro-4-hydroxynicotinate (EHC) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

EHC can be synthesized through various methods, typically involving the chlorination of nicotinic acid derivatives followed by hydrolysis and esterification. The synthesis pathway often includes the following steps:

- Chlorination : Introduction of chlorine at the 5-position of the nicotinic acid.

- Hydroxylation : Conversion of the resulting compound to introduce a hydroxyl group at the 4-position.

- Esterification : Reaction with ethanol to form the ethyl ester.

Antimicrobial Properties

EHC has been evaluated for its antimicrobial activity against various pathogens. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that EHC exhibited moderate antimicrobial properties, with a notable zone of inhibition against certain strains:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Methicillin-Susceptible S. aureus | 12 |

| MRSA | 10 |

| E. coli | 8 |

| Pseudomonas aeruginosa | No significant inhibition |

These findings suggest that while EHC may not be highly effective against all tested organisms, it does show potential as an antimicrobial agent against specific bacterial strains .

Enzyme Inhibition

Research has also investigated EHC's role as an enzyme inhibitor, particularly in relation to phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various cellular processes:

- PDE4 Inhibition : EHC has been shown to inhibit PDE4 activity, leading to increased levels of cAMP in cells, which can enhance signaling pathways related to inflammation and immune response .

Study on Antimicrobial Efficacy

A recent study conducted on EHC's antimicrobial efficacy involved clinical isolates from patients with bacterial infections. The study employed a broth microdilution method to determine minimum inhibitory concentrations (MICs):

- Results : The MIC for MRSA was found to be 32 µg/mL, indicating moderate activity compared to standard antibiotics.

Biocatalytic Applications

Another area of interest is the biocatalytic potential of EHC in microbial transformations. A study utilizing Burkholderia sp. MAK1 demonstrated that EHC could serve as a substrate for biotransformation processes, yielding various hydroxylated products:

| Substrate | Transformation Product |

|---|---|

| This compound | 6-amino-5-chloro-pyridin-3-ol |

This transformation highlights the utility of EHC in biocatalysis, suggesting further applications in synthetic organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.